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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,4,5-
tetrahydro-2H-1-benzazepin-2-one (CAS No: 4424-80-0), a key heterocyclic scaffold in

medicinal chemistry and drug development.[1] The benzazepine core is integral to various

therapeutic agents, particularly those targeting the central nervous system.[2] Accurate

structural elucidation and purity assessment are paramount, and this document serves as an

authoritative resource for researchers by detailing the interpretation of its Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies

for data acquisition are also presented to ensure reproducible and reliable characterization.

Molecular Structure and Overview
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one possesses a bicyclic structure, fusing a benzene

ring to a seven-membered lactam (azepan-2-one) ring. This framework is a valuable building

block in organic synthesis due to its versatile chemical properties.[1] The molecular formula is

C₁₀H₁₁NO with a molecular weight of approximately 161.20 g/mol .[3]
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Caption: Molecular structure of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, both ¹H and ¹³C NMR

provide unambiguous evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 Singlet (broad) 1H NH-1

~7.2-7.0 Multiplet 4H Ar-H (C6, C7, C8, C9)

~2.8 Triplet 2H CH₂-5

~2.4 Triplet 2H CH₂-3

| ~2.1 | Quintet | 2H | CH₂-4 |

Data synthesized from public repositories.[3]

Interpretation:

N-H Proton (δ ~9.5): The downfield singlet corresponds to the amide proton. Its broadness is

characteristic of protons attached to nitrogen due to quadrupole broadening and potential

hydrogen exchange.

Aromatic Protons (δ ~7.0-7.2): The multiplet in the aromatic region integrating to four protons

confirms the presence of the unsubstituted benzene ring.
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Aliphatic Protons (δ ~2.1-2.8): The three distinct signals in the aliphatic region, each

integrating to two protons, are characteristic of the three methylene (-CH₂-) groups in the

seven-membered ring. The signal at δ ~2.8 (triplet) is assigned to the C5 protons, which are

adjacent to the aromatic ring and a CH₂ group. The signal at δ ~2.4 (triplet) corresponds to

the C3 protons, adjacent to the carbonyl group and a CH₂ group. The upfield quintet at δ

~2.1 is assigned to the C4 protons, which are coupled to both the C3 and C5 protons,

resulting in a more complex splitting pattern. Conformational studies of related benzazepines

have shown that the seven-membered ring can undergo chair-to-chair interconversion, which

can influence coupling constants and chemical shifts.[4][5]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic

environments.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~175 C=O (C2)

~140 Ar-C (C9a)

~135 Ar-C (C5a)

~128-125 Ar-CH (C6, C7, C8, C9)

~35 CH₂ (C3)

~31 CH₂ (C5)

| ~28 | CH₂ (C4) |

Data synthesized from public repositories.[3]

Interpretation:

Carbonyl Carbon (δ ~175): The signal significantly downfield is characteristic of an amide

carbonyl carbon.
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Aromatic Carbons (δ ~125-140): Six signals are expected for the benzene ring. The two

quaternary carbons (C5a and C9a) are typically found further downfield than the protonated

carbons. The remaining four signals correspond to the four aromatic CH groups.

Aliphatic Carbons (δ ~28-35): The three upfield signals correspond to the three methylene

carbons of the azepine ring, consistent with the ¹H NMR data.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol for NMR analysis ensures data integrity.

Sample Preparation: Dissolve ~5-10 mg of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in

~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of

solvent is critical; DMSO-d₆ is often preferred for amides to ensure the N-H proton is clearly

observed.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to obtain high-resolution spectra.[6]

¹H NMR Acquisition:

Acquire a standard one-pulse proton spectrum.

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire at least 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm.

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

Acquire several hundred to a few thousand scans, as the natural abundance of ¹³C is low.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

NMR Analysis Workflow

Sample Preparation
(5-10 mg in 0.6 mL solvent)

Instrument Setup
(400 MHz Spectrometer, Shimming)

Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(FT, Phasing, Calibration)

Spectral Interpretation
(Peak Assignment, Structural Confirmation)

Click to download full resolution via product page

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3200 Strong, Broad N-H Stretching

~3050 Medium Aromatic C-H Stretching

~2930 Medium Aliphatic C-H Stretching

~1660 Strong, Sharp C=O (Amide I) Stretching

~1600, ~1490 Medium C=C
Aromatic Ring

Stretching

| ~1400 | Medium | C-N | Stretching |

Data synthesized from public repositories, which often use KBr wafer techniques.[3]
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Interpretation:

N-H Stretch (~3200 cm⁻¹): A strong, broad peak in this region is definitive for the N-H bond

of the secondary amide.

C=O Stretch (~1660 cm⁻¹): A very strong and sharp absorption here is characteristic of the

carbonyl group in a lactam (cyclic amide). This is often referred to as the Amide I band.

C-H Stretches (~3050 and ~2930 cm⁻¹): Peaks just above 3000 cm⁻¹ are typical for aromatic

C-H stretching, while those just below are for aliphatic C-H stretching, confirming the

presence of both structural motifs.

Aromatic C=C Stretches (~1600, ~1490 cm⁻¹): These absorptions are indicative of the

benzene ring.

Experimental Protocol: FTIR Data Acquisition (KBr
Pellet)

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Run a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its structure.

Table 4: GC-MS Fragmentation Data

Mass-to-Charge Ratio (m/z) Proposed Ion

161 [M]⁺ (Molecular Ion)

132 [M - C₂H₅]⁺ or [M - CO - H]⁺

| 106 | [C₇H₅NH]⁺ |

Data synthesized from the NIST Mass Spectrometry Data Center.[3]

Interpretation:

Molecular Ion Peak (m/z 161): The peak at m/z 161 corresponds to the molecular weight of

the compound (C₁₀H₁₁NO), confirming its elemental composition.[3]

Key Fragments (m/z 132, 106): The fragmentation pattern provides structural insights. The

peak at m/z 132 likely arises from the loss of an ethyl radical or the sequential loss of CO

and a hydrogen atom. The prominent fragment at m/z 106 is characteristic of benzazepine

structures and can be attributed to the cleavage of the seven-membered ring, leading to a

stable aromatic fragment.
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[C₁₀H₁₁NO]⁺˙
m/z = 161

[M - CO - H]⁺
m/z = 132

- CO, -H

[C₇H₅NH]⁺
m/z = 106

- C₂H₂
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Caption: A proposed major fragmentation pathway for the title compound.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Separation:

Injector Temperature: 250°C.

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Detection:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230°C.

Data Analysis: Identify the peak corresponding to the compound in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and fragmentation pattern.

Conclusion
The collective spectroscopic evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive

structural confirmation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The ¹H and ¹³C NMR

spectra establish the carbon-hydrogen framework, IR spectroscopy confirms the key functional

groups (amide N-H and C=O), and mass spectrometry verifies the molecular weight and

provides characteristic fragmentation data. The protocols and interpretations detailed in this

guide serve as a robust reference for researchers in pharmaceutical development and

chemical synthesis, ensuring the accurate and reliable characterization of this important

heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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